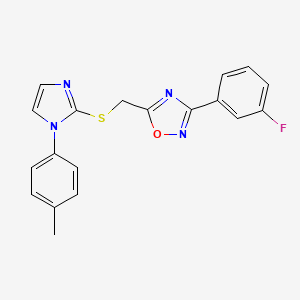

![molecular formula C21H23N3O3 B2610647 4-butoxy-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 1021039-97-3](/img/structure/B2610647.png)

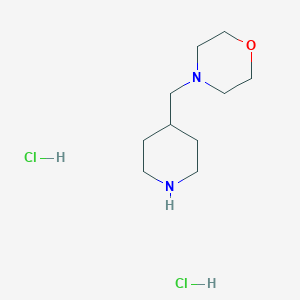

4-butoxy-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-butoxy-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a chemical compound. It is a derivative of pyridopyrimidine, a class of compounds that have shown therapeutic interest .

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “this compound”. Pyridopyrimidine derivatives have been studied for their potential in various chemical reactions .

Scientific Research Applications

Synthesis and Biological Applications

Synthesis Techniques:

- Microwave irradiative cyclocondensation has been utilized for synthesizing pyrimidine-linked heterocyclic compounds, demonstrating their potential for insecticidal and antimicrobial activities (Deohate & Palaspagar, 2020).

- Novel synthesis methods for benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anti-tubercular and Antimicrobial Activities:

- A series of derivatives synthesized from key compounds exhibited promising in vitro anti-tubercular activity against Mycobacterium tuberculosis and were non-cytotoxic to human cells (Nimbalkar et al., 2018).

- Synthesized pyrimidines have been evaluated for their antibacterial and antioxidant activities, showing varying degrees of effectiveness (Maheswaran et al., 2012).

Anticancer and Anti-inflammatory Properties:

- Novel pyrazolopyrimidines derivatives have been developed with significant anticancer and anti-5-lipoxygenase agents, indicating a strong potential for therapeutic applications (Rahmouni et al., 2016).

Chemical Synthesis and Characterization

Synthesis of Heterocycles:

- Techniques for synthesizing ortho-linked polyamides based on bis(ether-carboxylic acid) have been developed, showing potential for the production of materials with high thermal stability and solubility (Hsiao, Yang, & Chen, 2000).

Advanced Material Applications:

- Pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties have been synthesized, offering potential applications in materials science (Srivastava et al., 2017).

Enhancing Monoclonal Antibody Production

- A specific compound improved monoclonal antibody production in Chinese hamster ovary cell culture, highlighting its potential to optimize biopharmaceutical manufacturing processes (Aki et al., 2021).

Future Directions

Properties

IUPAC Name |

4-butoxy-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-4-5-12-27-17-9-7-16(8-10-17)20(25)23-19-15(3)22-18-11-6-14(2)13-24(18)21(19)26/h6-11,13H,4-5,12H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIYBVFQBMZRBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

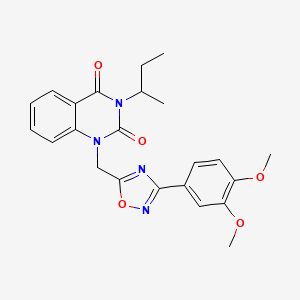

![N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide](/img/structure/B2610579.png)

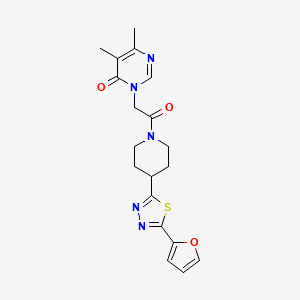

![ethyl 4-{[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2610585.png)

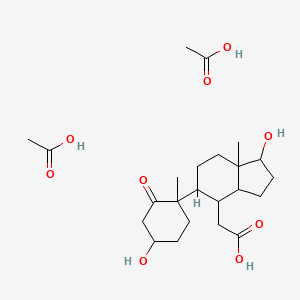

![2-[(Allyloxy)ethanimidoyl]-3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-cyclohexen-1-one](/img/structure/B2610586.png)